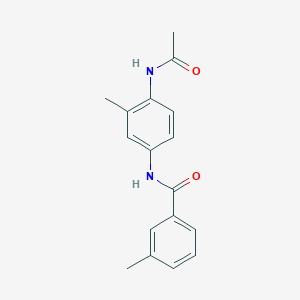![molecular formula C13H22N2O2 B7510404 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one, also known as AZD-1775, is a small molecule inhibitor that targets the Wee1 kinase enzyme. It has been extensively studied for its potential use in cancer treatment, particularly in combination with DNA-damaging agents.
Wirkmechanismus
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one inhibits the Wee1 kinase enzyme, which is involved in the DNA damage response pathway. Wee1 phosphorylates the CDK1/cyclin B complex, which is required for cell cycle progression. Inhibition of Wee1 leads to premature entry into mitosis and increased replication stress, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in a variety of cancer cell lines, particularly in combination with DNA-damaging agents. It has also been shown to enhance the efficacy of radiation therapy. In addition, this compound has been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one is its ability to enhance the efficacy of traditional chemotherapy agents, particularly in p53-deficient cancer cells. However, one limitation is the potential for resistance to develop, particularly in cancer cells with mutations in the Wee1 kinase enzyme.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one. One area of interest is the development of biomarkers to identify patients who are most likely to benefit from treatment with this compound. Another area of interest is the development of combination therapies that target multiple pathways involved in the DNA damage response pathway. Finally, there is interest in the development of more potent and selective inhibitors of Wee1 kinase.
Synthesemethoden
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one is synthesized through a series of chemical reactions, starting with the reaction of 1,4-dibromobutane with N-methylpyrrolidine to form 1-(bromomethyl)-1-methylpyrrolidinium bromide. This compound is then reacted with sodium hydride and dimethyl malonate to form 1-(2-oxoethyl)-1-methylpyrrolidinium dimethylmalonate. The final step involves the reaction of this compound with 2-azetidinone to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of DNA-damaging agents, such as cisplatin and gemcitabine, by inhibiting the Wee1 kinase enzyme. Wee1 is involved in the DNA damage response pathway, and its inhibition leads to increased replication stress and DNA damage, ultimately resulting in cell death. This compound has been shown to be particularly effective in p53-deficient cancer cells, which are resistant to many traditional chemotherapy agents.
Eigenschaften
IUPAC Name |
1-[2-(azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12-7-6-10-15(12)11-13(17)14-8-4-2-1-3-5-9-14/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSKRGGKSFSWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)


![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
